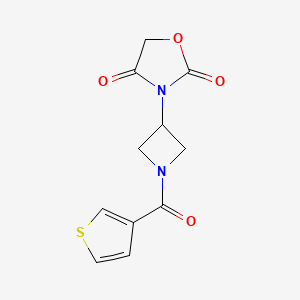

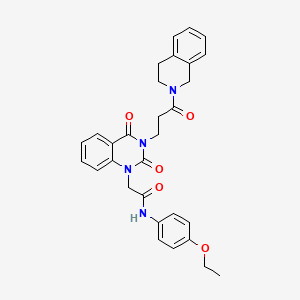

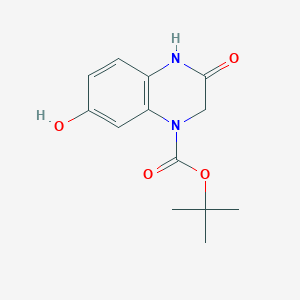

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as TC-OXD, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. In

Scientific Research Applications

Agricultural Applications

Famoxadone as a Fungicide

Famoxadone, a compound within the oxazolidinone class, demonstrates significant agricultural importance as a fungicide. It showcases excellent control over a range of plant pathogens across Ascomycete, Basidiomycete, and Oomycete classes affecting various crops such as grapes, cereals, tomatoes, and potatoes. This development underscores the critical role of oxazolidinones in enhancing crop protection and productivity (Sternberg et al., 2001).

Chemical Synthesis and Mechanistic Insights

Generation of α-Lactams and Imines

Flash vacuum pyrolysis of oxazolidine-2,4-diones leads to the generation of α-lactams through CO2 extrusion. This process underlines the synthetic utility of oxazolidine-2,4-diones in generating valuable chemical intermediates for further applications in organic synthesis (Aitken & Thomas, 2002).

Versatile Synthesis of 1,3-Oxazolidine-2,4-diones

A novel synthesis approach for 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates highlights the versatility of these compounds in preparing α-hydroxyamides. This synthesis route offers a broad application potential in medicinal chemistry for the development of bioactive molecules (Merino et al., 2010).

Pharmacological and Bioactive Compound Synthesis

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds based on oxazolidine-2,4-diones, including derivatives of 1,3-oxazolidine and morpholine-2,3-dione, showcases the pivotal role of these structures in the development of pharmacologically active compounds. These derivatives are vital for exploring new therapeutic agents (Tlekhusezh et al., 1996).

properties

IUPAC Name |

3-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-9-5-17-11(16)13(9)8-3-12(4-8)10(15)7-1-2-18-6-7/h1-2,6,8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONRTLGSTADBAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)

![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)

![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)